3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide is a synthetic compound that features a trimethoxyphenyl group and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide typically involves the following steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by the trimethoxyphenyl group.
Formation of the Benzamide Linkage: The final step involves the formation of the amide bond between the tetrahydroquinoline and the trimethoxyphenyl group, typically using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups onto the benzene ring or the tetrahydroquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4,5-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, particularly due to its ability to inhibit tubulin polymerization and other cellular targets.
Biology: It is used in studies related to cell signaling pathways and enzyme inhibition.
Industry: The compound’s unique structural properties make it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division.
Enzyme Inhibition: It can inhibit enzymes such as thioredoxin reductase and histone lysine-specific demethylase 1 (HLSD1), affecting cellular redox balance and gene expression.
Comparison with Similar Compounds
Similar Compounds
Colchicine: A natural product that also inhibits tubulin polymerization.
Podophyllotoxin: Another natural product with similar anti-cancer properties.
Combretastatin: A synthetic compound that targets the colchicine binding site on tubulin.
Uniqueness
3,4,5-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide is unique due to its combination of the trimethoxyphenyl group and the tetrahydroquinoline moiety, which confer distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound for scientific research .
Properties
Molecular Formula |
C19H20N2O5 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide |
InChI |
InChI=1S/C19H20N2O5/c1-24-15-9-12(10-16(25-2)17(15)26-3)18(22)21-14-8-11-6-4-5-7-13(11)20-19(14)23/h4-7,9-10,14H,8H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
NVAIOQJJPUKURG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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